molecular formula C12H11F3O3 B13191603 2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid

2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B13191603
M. Wt: 260.21 g/mol
InChI Key: WRHSAWCOHJNSHJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid is an organic compound with a complex structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of 3-(trifluoromethyl)benzene with an appropriate acyl chloride, followed by subsequent reactions to introduce the dimethyl and oxo groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid methyl ester
  • This compound ethyl ester

Uniqueness

Compared to similar compounds, this compound stands out due to its specific functional groups and their arrangement, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C12H11F3O3/c1-11(2,10(17)18)9(16)7-4-3-5-8(6-7)12(13,14)15/h3-6H,1-2H3,(H,17,18)

InChI Key

WRHSAWCOHJNSHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC(=CC=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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